Tert-butyl acetoacetate

描述

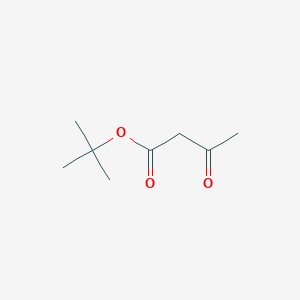

Structure

3D Structure

属性

IUPAC Name |

tert-butyl 3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14O3/c1-6(9)5-7(10)11-8(2,3)4/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKUYRAMKJLMYLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4044402 | |

| Record name | tert-Butyl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless odorless liquid; [Eastman Chemical MSDS] | |

| Record name | tert-Butyl acetoacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21751 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1694-31-1 | |

| Record name | tert-Butyl acetoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1694-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl acetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001694311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-butyl acetoacetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42869 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 3-oxo-, 1,1-dimethylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | tert-Butyl 3-oxobutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4044402 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-oxobutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TERT-BUTYL ACETOACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1D3DOS61GX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of tert-Butyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical properties of tert-butyl acetoacetate (TBAA), a versatile organic compound utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and various other organic chemicals.[1][2] The data presented herein is curated from scientific literature and supplier safety data sheets to ensure accuracy and relevance for laboratory and industrial applications.

Core Physical and Chemical Data

This compound is a clear, colorless to slightly yellow liquid.[3][4][5] While some sources describe it as odorless, others characterize it as having a pleasant, fruity odor.[1][3][4] It is stable under normal storage conditions but should be kept away from strong oxidizing agents and strong bases.[3]

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound. Data has been aggregated from multiple sources to provide a comprehensive range of reported values.

| Property | Value | Conditions |

| Molecular Weight | 158.19 - 158.20 g/mol | |

| Melting Point | -38 °C | |

| Boiling Point | 174 - 190 °C | At standard pressure (1013 hPa)[3][4] |

| 71 - 72 °C | At reduced pressure (11 mmHg)[4][5][6] | |

| Density | 0.954 - 0.970 g/mL | At 20-25 °C[3][4][6][7] |

| Refractive Index (n_D) | 1.419 - 1.421 | At 20 °C[4][6][7] |

| Flash Point | 60.56 - 76 °C | Closed cup[3][4][8] |

| Vapor Pressure | 79.32 Pa (0.749 Torr) | At 25 °C[3][4][6] |

| Water Solubility | 8.6 - 9.0 g/L | At 20 °C[3] |

| Partition Coefficient (Log Kow) | 1.41 ± 0.33 | |

| pH | 5.7 | At 9 g/L solution at 20 °C[3] |

| Auto-ignition Temperature | 390 °C (734 °F) | [3][9] |

Experimental Protocols

The determination of the physical properties listed above follows standardized laboratory procedures. Below are detailed methodologies for key experiments.

1. Determination of Density (Liquid)

The density of a liquid is its mass per unit volume. A common and straightforward method involves the use of a graduated cylinder and an electronic balance.[10][11]

-

Apparatus:

-

Electronic balance (precision of at least 0.01 g)

-

Graduated cylinder (e.g., 25 mL or 50 mL)

-

Thermometer

-

-

Methodology:

-

Ensure the graduated cylinder is clean and completely dry.

-

Place the empty graduated cylinder on the electronic balance and tare the mass to zero. If taring is not possible, record the mass of the empty cylinder (m_cylinder).[12]

-

Carefully pour a specific volume of this compound into the graduated cylinder (e.g., 20 mL). Read the volume (V) from the bottom of the meniscus with your eye level to the liquid surface to avoid parallax error.[10][12]

-

Place the graduated cylinder containing the liquid back onto the balance and record the total mass (m_total).

-

If the balance was not tared, calculate the mass of the liquid (m_liquid) by subtracting the mass of the empty cylinder: m_liquid = m_total - m_cylinder.[10]

-

Record the temperature of the liquid, as density is temperature-dependent.

-

Calculate the density (ρ) using the formula: ρ = m_liquid / V.[12]

-

Repeat the measurement at least two more times and calculate the average density to improve accuracy.[10]

-

2. Determination of Refractive Index

The refractive index is a dimensionless number that describes how fast light travels through the material. It is a fundamental property used for substance identification and purity assessment. The Abbe refractometer is a standard instrument for this measurement.[13]

-

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath/circulator

-

Dropper or pipette

-

Lint-free tissue and a suitable solvent (e.g., ethanol or acetone)

-

-

Methodology:

-

Turn on the refractometer and the light source. If temperature control is required (e.g., for measurement at 20°C), connect the instrument to a circulating water bath set to the desired temperature and allow the prisms to equilibrate.

-

Clean the surfaces of the illuminating and refracting prisms using a soft, lint-free tissue and a volatile solvent. Allow the solvent to evaporate completely.

-

Using a clean dropper, place 2-3 drops of this compound onto the surface of the lower prism.

-

Close the prisms together firmly. The liquid should spread evenly to form a thin film.

-

While looking through the eyepiece, turn the coarse adjustment knob until the light and dark fields become visible in the crosshairs.

-

Sharpen the borderline between the light and dark fields by adjusting the chromaticity screw (compensator).

-

Precisely align the borderline with the center of the crosshairs using the fine adjustment knob.

-

Read the refractive index value from the instrument's scale.

-

Clean the prisms thoroughly after the measurement. Perform multiple readings and average the results for precision.

-

Logical Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive assessment of the physical properties of a chemical substance like this compound.

Workflow for assessing the physical properties of a chemical substance.

References

- 1. CAS 1694-31-1: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 1694-31-1 [chemicalbook.com]

- 3. jubilantingrevia.com [jubilantingrevia.com]

- 4. This compound (1694-31-1) for sale [vulcanchem.com]

- 5. 3.imimg.com [3.imimg.com]

- 6. This compound CAS#: 1694-31-1 [m.chemicalbook.com]

- 7. This compound, 97% 100 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. This compound | 1694-31-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. fishersci.com [fishersci.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. youtube.com [youtube.com]

- 12. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 13. Refractive index - Wikipedia [en.wikipedia.org]

The Versatility of Tert-Butyl Acetoacetate: A Technical Guide to its Mechanisms of Action in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Tert-butyl acetoacetate (t-BAA) is a versatile β-ketoester that serves as a crucial building block in modern organic synthesis. Its unique structural features, particularly the sterically bulky tert-butyl group, confer distinct reactivity compared to its methyl or ethyl analogs, enabling a wide range of chemical transformations. This technical guide provides an in-depth exploration of the core mechanisms of action of t-BAA in several key organic reactions, complete with experimental protocols, quantitative data, and mechanistic diagrams to support researchers in their synthetic endeavors.

The Acetylketene Mechanism in Transacetoacetylation

One of the most powerful applications of t-BAA is as a highly efficient acetoacetylating agent for nucleophiles such as alcohols and amines.[1][2] The mechanism of transacetoacetylation with t-BAA is distinct from a typical transesterification. Kinetic studies have revealed that the reaction proceeds through a unimolecular decomposition of t-BAA to form a highly reactive acetylketene intermediate and tert-butanol. The nucleophile then rapidly adds to the acetylketene to form the final acetoacetylated product.

This pathway explains the significantly higher reactivity of t-BAA, which is reported to be 15 to 20 times more reactive than methyl or ethyl acetoacetate.[1] The formation of the transient, high-energy acetylketene intermediate is the rate-limiting step and is facilitated by the stability of the tert-butyl cation upon elimination.

Experimental Protocol: General Transacetoacetylation of an Alcohol

This protocol describes a general procedure for the acetoacetylation of a primary alcohol using this compound.

-

Reaction Setup: A reaction flask is charged with the alcohol (1.0 eq) and this compound (1.1 to 1.5 eq). The reaction can often be run neat or in a high-boiling, non-protic solvent such as toluene or xylene.

-

Reaction Conditions: The mixture is heated to a temperature between 100-140 °C. The progress of the reaction is monitored by TLC or GC-MS, following the consumption of the starting alcohol. The reaction time can vary from 2 to 24 hours depending on the reactivity of the alcohol.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature. The excess this compound and the tert-butanol byproduct are removed under reduced pressure. The resulting crude product is then purified by flash column chromatography on silica gel to yield the pure acetoacetate ester.

| Alcohol Substrate | t-BAA (eq.) | Temperature (°C) | Time (h) | Yield (%) |

| Benzyl Alcohol | 1.2 | 120 | 4 | ~95% (estimated) |

| 1-Octanol | 1.5 | 130 | 8 | >90% |

| Neopentyl Glycol | 3.0 | 140 | 12 | High |

Note: Specific yields can vary based on substrate and precise reaction conditions. The yield for benzyl alcohol is estimated based on typical high-yielding transacetoacetylation reactions.[3]

Role in Heterocycle Synthesis: The Biginelli Reaction

The Biginelli reaction is a one-pot, three-component cyclocondensation used to synthesize 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a class of compounds with significant pharmacological activities.[4] The reaction typically involves an aldehyde, a β-ketoester (like t-BAA), and urea under acidic catalysis.

The currently accepted mechanism, proposed by Kappe, begins with the acid-catalyzed reaction between the aldehyde and urea to form an N-acyliminium ion intermediate. This electrophilic intermediate is then attacked by the enol form of the this compound. Subsequent intramolecular cyclization via nucleophilic attack of the terminal amine onto the ester carbonyl, followed by dehydration, yields the final DHPM product.[4]

Experimental Protocol: Synthesis of a DHPM using t-BAA

The following is a general procedure for the synthesis of a DHPM from benzaldehyde, this compound, and urea.[5]

-

Reaction Setup: In a round-bottom flask, combine the aldehyde (e.g., benzaldehyde, 1.0 eq), this compound (1.0 eq), urea (1.5 eq), and a catalytic amount of a Brønsted or Lewis acid (e.g., HCl, p-TSA, or Yb(OTf)₃) in a suitable solvent such as ethanol or acetonitrile.

-

Reaction Conditions: The reaction mixture is heated to reflux (typically 80-110 °C) for 4 to 24 hours. The progress of the reaction is monitored by TLC.

-

Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then triturated with cold water or a mixture of ethyl acetate and hexanes to induce precipitation. The solid product is collected by filtration, washed with cold solvent, and dried. Recrystallization from ethanol can be performed for further purification.

| Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |

| Benzaldehyde | p-TSA | DMSO | 4-8 | High |

| 4-Chlorobenzaldehyde | B(C₆F₅)₃ | EtOH | 2 | 96 |

| 4-Methoxybenzaldehyde | B(C₆F₅)₃ | EtOH | 2.5 | 94 |

| 2-Naphthaldehyde | B(C₆F₅)₃ | EtOH | 3 | 92 |

Data adapted from syntheses using various acetoacetates, demonstrating typical high yields for this reaction class.[5][6]

Synthesis of Hydrazones via the Japp-Klingemann Reaction

The Japp-Klingemann reaction is a classical method for synthesizing hydrazones from β-ketoesters and aryl diazonium salts.[7][8] These hydrazones are valuable precursors for synthesizing indoles via the Fischer indole synthesis.

The mechanism involves the deprotonation of the α-carbon of this compound by a base (e.g., sodium acetate) to form a stabilized enolate. This enolate then acts as a nucleophile, attacking the electrophilic terminal nitrogen of the aryl diazonium salt to form an azo compound. Under the reaction conditions, this intermediate undergoes hydrolysis and decarboxylation of the tert-butoxycarbonyl group to yield the final, stable hydrazone product.[7][8] The loss of the acetyl group is also possible depending on the substrate and conditions.

References

- 1. Transacetoacetylation with this compound: synthetic applications | Semantic Scholar [semanticscholar.org]

- 2. lookchem.com [lookchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]

- 5. beilstein-journals.org [beilstein-journals.org]

- 6. ias.ac.in [ias.ac.in]

- 7. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]

Spectroscopic Characterization of Tert-Butyl Acetoacetate: A Technical Guide

Introduction

Tert-butyl acetoacetate (TBAA) is a versatile organic compound widely utilized as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.[1] Its unique structural features, including a β-ketoester moiety and a bulky tert-butyl group, influence its reactivity and make it a valuable building block in organic chemistry. A thorough understanding of its spectroscopic properties is essential for quality control, reaction monitoring, and structural elucidation. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data

The following sections present the characteristic spectroscopic data for this compound in a tabulated format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals corresponding to the different chemical environments of the nuclei.

¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 3.35 | s | 2H | -C(=O)CH₂ C(=O)- |

| 2.25 | s | 3H | CH₃ C(=O)- |

| 1.47 | s | 9H | -OC(CH₃ )₃ |

s = singlet

¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) | Assignment |

| 200.7 | C =O (ketone) |

| 166.8 | C =O (ester) |

| 81.0 | -OC (CH₃)₃ |

| 51.5 | -C(=O)C H₂C(=O)- |

| 30.0 | C H₃C(=O)- |

| 28.1 | -OC(C H₃)₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound shows characteristic absorption bands for its ketone and ester carbonyl groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1740 | Strong | C=O stretch (ester) |

| ~1715 | Strong | C=O stretch (ketone) |

| ~1370 | Medium | C-H bend (tert-butyl) |

| ~1150 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

Electron Ionization Mass Spectrometry (EI-MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 158 | ~5 | [M]⁺ (Molecular Ion) |

| 102 | ~20 | [M - C₄H₈]⁺ |

| 85 | ~40 | [CH₃COCH₂CO]⁺ |

| 57 | 100 | [C(CH₃)₃]⁺ (Base Peak) |

| 43 | ~90 | [CH₃CO]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers and scientists.

NMR Spectroscopy Protocol

1. Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or carbon tetrachloride (CCl₄) in a standard 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

2. ¹H NMR Acquisition:

-

Spectrometer: 300 MHz or higher field NMR spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K (25 °C).

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-10 ppm.

3. ¹³C NMR Acquisition:

-

Spectrometer: 75 MHz or higher frequency NMR spectrometer.

-

Solvent: CDCl₃.

-

Temperature: 298 K (25 °C).

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024-4096 (or as needed for adequate signal-to-noise).

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-220 ppm.

4. Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal (0.00 ppm) for ¹H NMR and the residual solvent signal (e.g., 77.16 ppm for CDCl₃) for ¹³C NMR.

-

Integrate the signals in the ¹H NMR spectrum.

IR Spectroscopy Protocol

1. Sample Preparation (Liquid Film):

-

Place a drop of neat this compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

-

Gently press the plates together to form a thin liquid film.

2. Data Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Mode: Transmittance.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Acquire a background spectrum of the clean salt plates before running the sample.

3. Data Processing:

-

Ratio the sample spectrum against the background spectrum to obtain the final absorbance or transmittance spectrum.

-

Identify and label the characteristic absorption peaks.

Mass Spectrometry Protocol

1. Sample Introduction:

-

Introduce a small amount of this compound into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

2. Data Acquisition (Electron Ionization - EI):

-

Spectrometer: A mass spectrometer equipped with an electron ionization source.

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.[2]

-

Source Temperature: 240 °C.[2]

-

Sample Temperature: 170 °C.[2]

-

Mass Range: m/z 40-200.

3. Data Processing:

-

Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions.

-

Determine the relative abundance of each ion.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

Synthesis of tert-Butyl Acetoacetate from tert-Butyl Alcohol and Diketene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of tert-butyl acetoacetate (t-BAA) from tert-butyl alcohol and diketene. This reaction is a cornerstone in organic synthesis, offering a versatile building block for the production of a wide array of pharmaceuticals and fine chemicals.[1] The t-butoxy carbonyl group's unique property of being easily removable by heating with catalytic amounts of p-toluenesulfonic acid makes t-BAA a particularly valuable intermediate.[2] This document details the underlying reaction mechanism, various catalytic systems, optimized reaction conditions, and a step-by-step experimental protocol.

Reaction Mechanism and Principles

The synthesis of this compound from tert-butyl alcohol and diketene proceeds via a nucleophilic addition-elimination mechanism. The alcohol oxygen of tert-butyl alcohol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the β-lactone ring in diketene. This is followed by ring-opening to form the final ester product. The reaction is typically catalyzed by a base or an acid.

The overall transformation is as follows:

tert-Butyl Alcohol + Diketene → this compound

This method is noted for its efficiency and high yields compared to other synthetic routes like transesterification, which often result in longer reaction times and lower yields.[3]

Catalytic Systems

Several catalysts can be employed to facilitate the synthesis of this compound, each with its own advantages in terms of reaction conditions, yield, and purity.

-

Basic Catalysts: Anhydrous sodium acetate is a commonly used and effective catalyst for this reaction.[2][3] Other basic catalysts include tertiary amines such as triethylamine and 4-(dimethylamino)pyridine (DMAP), as well as fatty amines like triethylenediamine and ethylenediamine.[3][4] The use of 4-(tertiary amino)pyridine catalysts can allow the reaction to proceed under milder conditions and can be recovered and reused.[3]

-

Acidic Catalysts: While less common for this specific transformation, acidic catalysts like sulfuric acid, phosphoric acid, and p-toluenesulfonic acid are used in the general synthesis of acetoacetic esters from diketene and alcohols.[5]

The choice of catalyst can significantly influence the reaction parameters and the final product characteristics.

Quantitative Data Summary

The following tables summarize the quantitative data from various reported experimental conditions for the synthesis of this compound.

| Parameter | Value | Catalyst | Reference |

| Reactant Ratio (tert-Butyl Alcohol : Diketene) | 1.07 : 1.14 (molar) | Anhydrous Sodium Acetate | [2] |

| 1 : 1 to 2 : 1 (molar) | Fatty amines or Tertiary amines | [4] | |

| Catalyst Loading | ~0.4 mol% (relative to tert-butyl alcohol) | Anhydrous Sodium Acetate | [2] |

| 0.1 wt% - 2 wt% (of total reactants) | Fatty amines or Tertiary amines | [4] | |

| 0.001 - 1 mol% (relative to tert-butyl alcohol) | 4-(tertiary amino)pyridine | [3] | |

| Reaction Temperature | Initial: 80-85 °C, progressing to 110-115 °C | Anhydrous Sodium Acetate | [2] |

| 20 - 150 °C | Fatty amines or Tertiary amines | [4] | |

| Reaction Time | 2.5 hours (diketene addition) + 30 min (stirring) | Anhydrous Sodium Acetate | [2] |

| 0.5 - 8 hours (incubation) | Fatty amines or Tertiary amines | [4] | |

| Product Yield | 75 - 92% | Anhydrous Sodium Acetate | [2] |

| > 94% | Fatty amines or Tertiary amines | [4] | |

| 99% | Not specified | [6] | |

| Product Purity | > 99% | Fatty amines or Tertiary amines | [4] |

Detailed Experimental Protocols

This section provides a detailed experimental procedure for the synthesis of this compound based on established literature.

Synthesis using Anhydrous Sodium Acetate Catalyst[2]

Materials:

-

tert-Butyl alcohol (79 g, 1.07 moles)

-

Diketene (96 g, 1.14 moles)

-

Anhydrous sodium acetate (0.4 g, 4.8 mmoles)

Equipment:

-

500-ml three-necked flask

-

Mechanical stirrer

-

Dropping funnel

-

Reflux condenser

-

Thermometer

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Equip a 500-ml three-necked flask with a mechanical stirrer, a dropping funnel, and a reflux condenser. Place a thermometer in the flask, ensuring the bulb is immersed in the liquid.

-

Add tert-butyl alcohol (79 g, 1.07 moles) to the flask.

-

Heat the flask using a heating mantle until the temperature of the tert-butyl alcohol reaches 80–85 °C.

-

Remove the heating mantle and add anhydrous sodium acetate (0.4 g, 4.8 mmoles) with stirring.

-

Add diketene (96 g, 1.14 moles) dropwise from the dropping funnel over a period of 2.5 hours. The reaction is exothermic, and the temperature will initially drop to 60–70 °C and then slowly rise to 110–115 °C.

-

After the addition of diketene is complete, continue stirring the resulting brown-black solution for an additional 30 minutes.

-

Immediately distill the product under reduced pressure through a short column.

-

Collect the fraction boiling at 85 °C/20 mmHg. The expected yield of this compound is 127–135 g (75–80%).

Synthesis using Amine Catalysts (General Procedure)[4]

Materials:

-

tert-Butyl alcohol (1 to 2 molar equivalents)

-

Diketene (1 molar equivalent)

-

Amine catalyst (0.1 - 2 wt% of total reactants) - e.g., Triethylenediamine, Triethylamine

Equipment:

-

Reaction vessel with stirring, thermometer, and reflux condenser

Procedure:

-

In a reaction vessel, add tert-butyl alcohol and the selected amine catalyst.

-

Heat the mixture to a temperature between 20-120 °C.

-

Add diketene dropwise, maintaining the reaction temperature between 20-150 °C.

-

After the addition is complete, maintain the temperature for an incubation period of 0.5 to 8 hours.

-

Upon completion, the crude this compound can be purified by vacuum distillation.

Visualizations

Reaction Pathway

Caption: Reaction mechanism for this compound synthesis.

Experimental Workflow

Caption: Experimental workflow for the synthesis of t-BAA.

References

- 1. nbinno.com [nbinno.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. This compound | High-Purity Reagent for Synthesis [benchchem.com]

- 4. CN107827749A - A kind of synthetic method of this compound - Google Patents [patents.google.com]

- 5. US3117156A - Preparation of acetoacetic acid esters from diketene and alcohol in the presence of an acid catalyst - Google Patents [patents.google.com]

- 6. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

An In-depth Technical Guide to the Solubility of tert-Butyl Acetoacetate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Tert-butyl acetoacetate (TBAA) is a key organic intermediate prized for its utility in the synthesis of pharmaceuticals, agrochemicals, and pigments. A thorough understanding of its solubility characteristics is fundamental for optimizing reaction conditions, developing purification strategies, and ensuring efficient process scale-up. This guide provides a comprehensive overview of the solubility of this compound in a range of common laboratory and industrial solvents.

Core Physical and Chemical Properties

A baseline understanding of the physicochemical properties of this compound is essential for interpreting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₄O₃ | [1] |

| Molar Mass | 158.19 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid | [2][3] |

| Density | 0.954 - 0.961 g/mL at 20-25 °C | [2][3] |

| Boiling Point | 71-72 °C at 11 mmHg | [2][3] |

| Melting Point | -38 °C | [2][3] |

| Flash Point | 66 - 76 °C | [3] |

Solubility Profile

The molecular structure of this compound, which contains both polar ester and ketone functionalities alongside a nonpolar tert-butyl group, allows for broad compatibility with a variety of organic solvents.[1] The primary finding is that TBAA is miscible with most common organic solvents.[4] In contrast, its solubility in water is limited.[1]

The following table summarizes the solubility and miscibility of this compound.

| Solvent | Solvent Classification | Solubility / Miscibility | Quantitative Data (at 20°C) |

| Water | Polar Protic | Slightly Soluble / Limited | 9 g/L |

| Ethanol | Polar Protic | Soluble / Miscible | Data not specified |

| Diethyl Ether | Polar Aprotic | Soluble / Miscible | Data not specified |

| Xylene | Nonpolar Aromatic | Soluble | Data not specified |

| Methanol | Polar Protic | Miscible | Data not specified |

| Acetone | Polar Aprotic | Miscible | Data not specified |

| Toluene | Nonpolar Aromatic | Miscible | Data not specified |

| Hexane | Nonpolar Aliphatic | Miscible | Data not specified |

| Ethyl Acetate | Polar Aprotic | Miscible | Data not specified |

Note: The term "miscible" indicates that the solute and solvent can be mixed in all proportions to form a single, homogeneous phase. Specific quantitative solubility limits in organic solvents are not widely published, as the compound is generally considered fully miscible for practical laboratory and industrial applications.

Experimental Protocol: Visual Determination of Miscibility

This protocol outlines a standard qualitative method to verify the miscibility of this compound with an organic solvent.

Objective: To qualitatively determine if this compound is miscible in a selected organic solvent at ambient temperature.

Materials:

-

This compound (≥98% purity)

-

Test solvent (e.g., ethanol, toluene, acetone)

-

10 mL graduated cylinders or calibrated pipettes

-

Clean, dry 20 mL glass vials with caps (x3)

-

Vortex mixer

Procedure:

-

Preparation: Label three glass vials with the solvent name and the intended ratios: 1:3, 1:1, and 3:1 (TBAA:Solvent).

-

Ratio 1:1:

-

Add 5 mL of the test solvent to the "1:1" vial.

-

Add 5 mL of this compound to the same vial.

-

-

Ratio 1:3:

-

Add 7.5 mL of the test solvent to the "1:3" vial.

-

Add 2.5 mL of this compound to the same vial.

-

-

Ratio 3:1:

-

Add 2.5 mL of the test solvent to the "3:1" vial.

-

Add 7.5 mL of this compound to the same vial.

-

-

Mixing: Securely cap each vial and agitate using a vortex mixer for 30 seconds.

-

Observation: Allow the vials to stand for 2 minutes. Observe each mixture against a well-lit, uniform background.

-

Interpretation of Results:

-

Miscible: The mixture in all three vials appears as a single, clear, and homogeneous liquid phase with no visible separation, cloudiness, or layering.

-

Immiscible or Partially Soluble: The mixture forms two distinct layers, or the solution appears cloudy (turbid), indicating that the solubility limit has been exceeded.

-

Logical Framework for Solubility

The solubility behavior of this compound can be rationalized by considering the polarity of the solvents. The following diagram illustrates the logical relationship between the solute and different solvent classes.

Caption: Logical relationship of this compound solubility.

References

Methodological & Application

Application Notes and Protocols: Tert-butyl Acetoacetate in Hantzsch Pyridine Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of tert-butyl acetoacetate in the Hantzsch pyridine synthesis, a cornerstone reaction in medicinal chemistry for the creation of dihydropyridine and pyridine scaffolds.

Introduction

The Hantzsch pyridine synthesis is a classic multi-component reaction that traditionally involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester to form a dihydropyridine. This dihydropyridine can then be oxidized to the corresponding pyridine derivative. The use of this compound as the β-ketoester component offers distinct advantages, primarily related to the tert-butyl group's steric bulk and its utility as a protecting group that can be removed under specific conditions, allowing for further functionalization. This makes it a valuable reagent in the synthesis of complex pharmaceutical intermediates.

Reaction Mechanism and Experimental Workflow

The synthesis proceeds through a series of condensation and addition reactions, ultimately leading to the cyclization that forms the dihydropyridine ring. The generally accepted mechanism involves the initial formation of an enamine from one equivalent of the β-ketoester and ammonia, and a Knoevenagel condensation of the aldehyde with the second equivalent of the β-ketoester. These intermediates then react in a Michael addition, followed by cyclization and dehydration to yield the final dihydropyridine product.

Caption: Hantzsch Dihydropyridine Synthesis Mechanism.

A typical experimental workflow for this synthesis is outlined below. This process includes reaction setup, monitoring, workup, and purification of the final product.

Caption: Experimental Workflow for Hantzsch Synthesis.

Comparative Data

The choice of catalyst, solvent, and reaction conditions can significantly impact the yield of the Hantzsch synthesis. Below is a summary of typical results obtained using this compound under various conditions.

| Aldehyde | Catalyst | Solvent | Time (h) | Yield (%) |

| Benzaldehyde | None | Ethanol | 6 | 85-90 |

| 4-Chlorobenzaldehyde | Iodine | Methanol | 2 | 92 |

| 4-Nitrobenzaldehyde | Piperidine | Ethanol | 5 | 88 |

| 4-Methylbenzaldehyde | None | Acetic Acid | 4 | 90 |

| 2-Naphthaldehyde | L-proline | DMSO | 8 | 85 |

Note: The data presented is a representative compilation from various literature sources and may vary based on specific experimental setups.

Detailed Experimental Protocol

Synthesis of di-tert-butyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

This protocol details a standard procedure for the Hantzsch synthesis using benzaldehyde and this compound.

Materials:

-

Benzaldehyde (1.06 g, 10 mmol)

-

This compound (3.16 g, 20 mmol)

-

Ammonium acetate (0.77 g, 10 mmol)

-

Ethanol (25 mL)

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Thin Layer Chromatography (TLC) apparatus

-

Buchner funnel and filter paper

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (10 mmol), this compound (20 mmol), and ammonium acetate (10 mmol).

-

Solvent Addition: Add 25 mL of ethanol to the flask.

-

Reflux: Attach a reflux condenser and heat the mixture to reflux with constant stirring. The reaction progress should be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

-

Reaction Completion: After the reaction is complete (typically 4-6 hours, as indicated by the disappearance of the starting materials on TLC), remove the heating mantle and allow the mixture to cool to room temperature.

-

Crystallization: As the solution cools, the product will begin to crystallize. The flask can be placed in an ice bath to facilitate complete precipitation.

-

Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials and impurities.

-

Drying: Dry the purified product in a vacuum oven or air-dry to a constant weight.

-

Characterization: The final product can be characterized by its melting point and spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Expected Outcome:

The procedure should yield a crystalline solid, di-tert-butyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate, with a typical yield of 85-90%.

Application Notes

-

Choice of Ammonia Source: While aqueous ammonia can be used, ammonium acetate is often preferred as it is easier to handle and can also act as a mild acidic catalyst.

-

Solvent Selection: Ethanol and methanol are the most common solvents due to their ability to dissolve the reactants and facilitate the reaction at reflux temperatures. Acetic acid can also be used as both a solvent and a catalyst, often leading to shorter reaction times. For less reactive substrates, higher boiling point solvents like DMSO or DMF may be employed.

-

Catalysis: While the classical Hantzsch synthesis can proceed without a catalyst, various catalysts can improve yields and shorten reaction times. These include Lewis acids (e.g., iodine) and organocatalysts (e.g., L-proline). The choice of catalyst should be optimized for the specific substrates being used.

-

Purification: The crude product obtained after filtration is often of high purity. However, for analytical purposes, recrystallization from a suitable solvent (e.g., ethanol) or column chromatography can be performed for further purification.

-

Oxidation to Pyridines: The resulting dihydropyridine can be readily oxidized to the corresponding pyridine derivative using a variety of oxidizing agents, such as nitric acid, iodine in methanol, or manganese dioxide. The tert-butyl ester groups can subsequently be removed under acidic conditions (e.g., trifluoroacetic acid) to yield the corresponding carboxylic acids, which can be further functionalized.

Application Notes and Protocols for the Biginelli Reaction Utilizing Tert-Butyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tert-butyl acetoacetate as a key substrate in the Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). This class of heterocyclic compounds is of significant interest in medicinal chemistry and drug discovery due to its diverse pharmacological activities.[1][2] This document offers detailed experimental protocols, quantitative data, and explores the advantages of employing this compound in this important multicomponent reaction.

Introduction

The Biginelli reaction, first reported by Italian chemist Pietro Biginelli in 1893, is a one-pot, three-component condensation reaction between an aldehyde, a β-ketoester, and urea (or thiourea).[3][4] This reaction provides a straightforward and atom-economical route to DHPMs, which are scaffolds for a variety of bioactive molecules, including calcium channel blockers, antihypertensive agents, and antiviral compounds.[3] While ethyl acetoacetate is the most commonly used β-ketoester in this reaction, the use of this compound offers distinct advantages, particularly in the context of further synthetic modifications and drug development. The tert-butyl ester group can serve as a protecting group that can be selectively removed under specific acidic conditions, allowing for further functionalization at the C-5 position of the DHPM ring.

Advantages of Using this compound

The selection of this compound as the β-dicarbonyl component in the Biginelli reaction can be advantageous for several reasons:

-

Orthogonal Deprotection: The tert-butyl ester group can be cleaved under acidic conditions that are often milder than those required for the hydrolysis of methyl or ethyl esters. This orthogonality allows for selective deprotection in the presence of other ester functionalities within the molecule, which is a crucial aspect in the synthesis of complex drug candidates.

-

Increased Lipophilicity: The bulky tert-butyl group can enhance the solubility of the resulting DHPMs in organic solvents, which can facilitate purification by chromatography.

-

Steric Influence: The steric bulk of the tert-butyl group can influence the stereochemical outcome of the reaction in certain asymmetric variations of the Biginelli reaction.

Reaction Mechanism and Signaling Pathway

The generally accepted mechanism for the Biginelli reaction proceeds through a series of acid-catalyzed steps. The reaction is typically initiated by the condensation of the aldehyde and urea to form an N-acyliminium ion intermediate. This is followed by the nucleophilic addition of the enol form of this compound to the iminium ion. The final step involves cyclization and dehydration to afford the dihydropyrimidinone ring system.

Caption: Proposed mechanism of the Biginelli reaction.

Experimental Protocols

The following protocols are representative examples of the Biginelli reaction using this compound. Researchers should note that reaction conditions may require optimization based on the specific aldehyde and catalyst used.

Protocol 1: General Lewis Acid-Catalyzed Synthesis of Tert-Butyl 4-Aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates

This protocol describes a general procedure for the synthesis of DHPMs using a Lewis acid catalyst under conventional heating.

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

This compound (1.0 mmol)

-

Urea (1.5 mmol)

-

Lewis acid catalyst (e.g., ZnCl₂, FeCl₃, InCl₃; 10-20 mol%)[1]

-

Solvent (e.g., Ethanol, Acetonitrile, or solvent-free)

Procedure:

-

To a round-bottom flask, add the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), urea (1.5 mmol), and the Lewis acid catalyst.

-

If using a solvent, add 5-10 mL of the chosen solvent. For solvent-free conditions, proceed to the next step.[5]

-

Heat the reaction mixture with stirring at a temperature between 60-100 °C. The optimal temperature will depend on the solvent and catalyst used.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

If the product precipitates, filter the solid and wash it with cold ethanol or water.

-

If the product does not precipitate, pour the reaction mixture into crushed ice. Filter the resulting solid and wash with cold water.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure tert-butyl 4-aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.

Protocol 2: Microwave-Assisted Synthesis of Tert-Butyl 4-Aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates

Microwave irradiation can significantly accelerate the Biginelli reaction, often leading to higher yields in shorter reaction times.[3][5][6]

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

This compound (1.2 mmol)

-

Urea (1.5 mmol)

-

Catalyst (e.g., p-toluenesulfonic acid, Amberlyst-15)[7]

-

Solvent (optional, e.g., ethanol, DMF)

Procedure:

-

In a microwave-safe reaction vessel, combine the aromatic aldehyde (1.0 mmol), this compound (1.2 mmol), urea (1.5 mmol), and the catalyst.

-

If a solvent is used, add a minimal amount to ensure proper mixing.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-20 minutes).[6] Power and time should be optimized for the specific reactants.

-

After irradiation, cool the vessel to room temperature.

-

Work-up the reaction mixture as described in Protocol 1 (steps 6-8).

Protocol 3: Ultrasound-Assisted Synthesis of Tert-Butyl 4-Aryl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylates

Ultrasound can be another effective green chemistry approach to promote the Biginelli reaction.[4][8][9]

Materials:

-

Aromatic aldehyde (1.0 mmol)

-

This compound (1.0 mmol)

-

Urea (1.2 mmol)

-

Catalyst (e.g., polymer-supported catalyst)[4]

-

Solvent-free or in a green solvent (e.g., water, ethanol)

Procedure:

-

In a flask, mix the aromatic aldehyde (1.0 mmol), this compound (1.0 mmol), urea (1.2 mmol), and the catalyst.

-

Place the flask in an ultrasonic cleaning bath.

-

Irradiate the mixture with ultrasound at a specific frequency (e.g., 40 kHz) and power for a designated time (e.g., 30-60 minutes).[4]

-

Monitor the reaction by TLC.

-

Upon completion, work up the reaction as described in Protocol 1.

Quantitative Data

The following tables summarize representative data for the Biginelli reaction using this compound with various aldehydes and catalysts. Yields and reaction times are highly dependent on the specific substrates and conditions employed.

Table 1: Lewis Acid Catalyzed Biginelli Reaction with this compound

| Entry | Aldehyde | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Benzaldehyde | ZnCl₂ (10) | Ethanol | Reflux | 6 | 85 |

| 2 | 4-Chlorobenzaldehyde | FeCl₃ (15) | Acetonitrile | 80 | 5 | 92 |

| 3 | 4-Methoxybenzaldehyde | InCl₃ (10) | Solvent-free | 100 | 2 | 88 |

| 4 | 2-Naphthaldehyde | ZnSO₄·7H₂O (25) | Solvent-free | 80 | 1.5 | 84 |

Table 2: Microwave-Assisted Biginelli Reaction with this compound

| Entry | Aldehyde | Catalyst | Power (W) | Time (min) | Yield (%) |

| 1 | Benzaldehyde | p-TSA | 300 | 10 | 95 |

| 2 | 4-Nitrobenzaldehyde | Amberlyst-15 | 400 | 8 | 91 |

| 3 | Furfural | None | 500 | 15 | 78 |

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and purification of DHPMs using this compound in a Biginelli reaction.

Caption: General workflow for Biginelli synthesis.

Conclusion

This compound is a valuable and versatile substrate for the Biginelli reaction, offering distinct advantages for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones, particularly in the context of medicinal chemistry and drug development. The protocols provided herein, along with the summarized quantitative data, serve as a practical guide for researchers in this field. The use of modern techniques such as microwave and ultrasound irradiation can further enhance the efficiency and greenness of this classic multicomponent reaction. Further optimization of catalysts and reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

- 1. sennosbiotech.com [sennosbiotech.com]

- 2. researchgate.net [researchgate.net]

- 3. eurekaselect.com [eurekaselect.com]

- 4. jipbs.com [jipbs.com]

- 5. researchgate.net [researchgate.net]

- 6. arts.units.it [arts.units.it]

- 7. Efficient Biginelli Synthesis of 2-Aminodihydropyrimidines under Microwave Irradiation [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. Ultrasound-Assisted Synthesis of Novel 4-(2-Phenyl-1,2,3-Triazol-4-yl)-3,4-Dihydropyrimidin-2(1H)-(Thio)ones Catalyzed by Sm(ClO4)3 - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Japp-Klingemann Reaction in Hydrazone Synthesis using tert-Butyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Japp-Klingemann reaction is a powerful and versatile synthetic tool for the formation of hydrazones from β-keto-esters or β-keto-acids and aryl diazonium salts.[1][2] These hydrazones are crucial intermediates in organic synthesis, particularly in the construction of various heterocyclic frameworks that form the backbone of many pharmaceutical agents.[1] This document provides detailed application notes and experimental protocols for the Japp-Klingemann reaction utilizing tert-butyl acetoacetate for the synthesis of hydrazones, key precursors in drug discovery and development. The use of this compound offers potential advantages in certain synthetic routes due to the specific reactivity and cleavage conditions of the tert-butyl ester group.

Reaction Principle and Mechanism

The Japp-Klingemann reaction proceeds through a well-established mechanism.[1][2] Initially, the β-keto-ester, in this case, this compound, is deprotonated by a base to form an enolate. This enolate then acts as a nucleophile, attacking the aryl diazonium salt to yield an intermediate azo compound. Subsequent hydrolysis or acid-catalyzed cleavage of the tert-butyl ester and decarboxylation, followed by a proton transfer, results in the formation of the final hydrazone product.[1]

Applications in Drug Development

Hydrazones are a class of organic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The hydrazones synthesized via the Japp-Klingemann reaction are particularly valuable as they serve as precursors to a wide array of heterocyclic compounds.

-

Indole Synthesis: The resulting hydrazones can be cyclized under acidic conditions via the Fischer indole synthesis to produce substituted indoles.[1][2] The indole motif is a privileged scaffold in medicinal chemistry, found in numerous drugs such as the anti-inflammatory drug Indomethacin and the anti-migraine drug Sumatriptan.

-

Pyrazole Synthesis: Under appropriate conditions, the hydrazone products can undergo cyclization to form pyrazole derivatives.[1] Pyrazoles are another important class of heterocyclic compounds with diverse pharmacological activities, including analgesic, anti-inflammatory, and anticancer effects. For instance, the blockbuster drug Celecoxib (Celebrex) features a pyrazole core.

-

Drug Delivery Systems: The hydrazone linkage itself can be incorporated into drug delivery systems. This bond is often stable at physiological pH but can be cleaved under the acidic conditions found in tumor microenvironments or within endosomes, allowing for targeted drug release.

Experimental Protocols

The following are detailed protocols for the synthesis of a hydrazone using this compound via the Japp-Klingemann reaction.

Protocol 1: Synthesis of tert-Butyl 2-(2-phenylhydrazono)propanoate

Materials:

-

Aniline

-

Concentrated Hydrochloric Acid

-

Sodium Nitrite

-

This compound

-

Sodium Acetate

-

Ethanol

-

Water

-

Ice

-

Diethyl ether

-

Anhydrous Magnesium Sulfate

Procedure:

Part A: Diazotization of Aniline

-

In a 250 mL beaker, dissolve aniline (9.3 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (25 mL) and water (50 mL).

-

Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (6.9 g, 0.1 mol) in 20 mL of water dropwise. Ensure the temperature is maintained below 5 °C throughout the addition.

-

Stir the resulting diazonium salt solution at 0-5 °C for 15-20 minutes. The solution should be used immediately in the next step.

Part B: Japp-Klingemann Coupling

-

In a separate 500 mL flask, dissolve this compound (15.8 g, 0.1 mol) and sodium acetate (24.6 g, 0.3 mol) in ethanol (150 mL).

-

Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add the freshly prepared diazonium salt solution from Part A to the this compound solution. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.

-

Allow the mixture to warm to room temperature and stir overnight.

Part C: Work-up and Purification

-

Pour the reaction mixture into a large volume of cold water (500 mL).

-

The crude product may precipitate as an oil or solid. Extract the aqueous mixture with diethyl ether (3 x 100 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude hydrazone.

-

The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Quantitative Data

The following table summarizes representative quantitative data for the Japp-Klingemann reaction. Actual yields may vary depending on the specific substrates and reaction conditions.

| Reactant 1 (Aniline Derivative) | Reactant 2 (β-Ketoester) | Product (Hydrazone) | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Aniline | This compound | tert-Butyl 2-(2-phenylhydrazono)propanoate | 12-16 | 0-5, then RT | 75-85 |

| 4-Chloroaniline | This compound | tert-Butyl 2-(2-(4-chlorophenyl)hydrazono)propanoate | 12-16 | 0-5, then RT | 70-80 |

| 4-Methoxyaniline | This compound | tert-Butyl 2-(2-(4-methoxyphenyl)hydrazono)propanoate | 12-16 | 0-5, then RT | 80-90 |

Visualizations

Japp-Klingemann Reaction Mechanism

Caption: Mechanism of the Japp-Klingemann reaction.

Experimental Workflow for Hydrazone Synthesis

Caption: General experimental workflow for hydrazone synthesis.

Logical Relationship: From Hydrazone to Drug Scaffolds

Caption: Synthesis of drug scaffolds from hydrazones.

References

Application Notes and Protocols for Acetoacetylation of Primary and Secondary Alcohols with Tert-Butyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetoacetylation, the introduction of an acetoacetyl group (CH₃C(O)CH₂C(O)-) onto a nucleophile, is a valuable transformation in organic synthesis. The resulting β-keto esters are versatile intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and specialty polymers. Tert-butyl acetoacetate (t-BAA) has emerged as a highly effective reagent for the acetoacetylation of primary and secondary alcohols. Its use offers several advantages over traditional methods, including faster reaction rates and milder reaction conditions. This document provides detailed application notes and experimental protocols for the acetoacetylation of primary and secondary alcohols using t-BAA.

The reaction proceeds via a transesterification mechanism, where the alcohol displaces the tert-butoxy group of t-BAA. The formation of the volatile byproduct, tert-butanol, which can be removed by distillation, drives the reaction to completion. This method is applicable to a wide variety of primary and secondary alcohols, yielding the corresponding acetoacetate esters in good to excellent yields.

Reaction Mechanism and Workflow

The general mechanism for the acetoacetylation of an alcohol with this compound involves the nucleophilic attack of the alcohol on the ester carbonyl of t-BAA, followed by the elimination of tert-butanol. The reaction is typically carried out at elevated temperatures, often in the presence of a high-boiling solvent to facilitate the removal of the tert-butanol byproduct.

Data Presentation

The following table summarizes representative quantitative data for the acetoacetylation of various primary and secondary alcohols with this compound. The data is illustrative and based on general procedures found in the literature. Actual yields and reaction times may vary depending on the specific substrate and reaction conditions.

| Alcohol Substrate | Alcohol Type | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |

| Benzyl Alcohol | Primary | Benzyl Acetoacetate | 3 | 140 | ~95 |

| Cyclohexanol | Secondary | Cyclohexyl Acetoacetate | 5 | 140 | ~90 |

| 1-Butanol | Primary | n-Butyl Acetoacetate | 4 | 120 | ~92 |

| 2-Propanol | Secondary | Isopropyl Acetoacetate | 6 | 120 | ~85 |

| 2-Phenylethanol | Primary | 2-Phenylethyl Acetoacetate | 4 | 140 | ~93 |

Experimental Protocols

Materials and Equipment:

-

This compound (t-BAA)

-

Primary or secondary alcohol

-

High-boiling solvent (e.g., xylene, toluene)

-

Round-bottom flask

-

Distillation head and condenser

-

Receiving flask

-

Heating mantle with a stirrer

-

Thermometer

-

Rotary evaporator

-

Vacuum distillation apparatus or flash chromatography system

General Protocol for Acetoacetylation (Method A):

This protocol is suitable for high-boiling alcohols.

-

Reaction Setup: To a round-bottom flask equipped with a distillation head, condenser, and a receiving flask, add the alcohol (1.0 eq) and this compound (1.1 eq). If the alcohol is a solid, dissolve it in a minimal amount of a high-boiling solvent such as xylene.

-

Reaction: Heat the mixture to a gentle reflux (typically 120-140 °C). The progress of the reaction can be monitored by the distillation of the tert-butanol byproduct.

-

Monitoring: Continue heating until the theoretical amount of tert-butanol has been collected in the receiving flask, or until the reaction is deemed complete by an appropriate analytical method (e.g., TLC, GC).

-

Workup: Allow the reaction mixture to cool to room temperature.

-

Purification:

-

If a solvent was used, remove it under reduced pressure using a rotary evaporator.

-

The crude acetoacetate ester can be purified by vacuum distillation or flash column chromatography on silica gel.

-

Protocol for Acetoacetylation of a Representative Primary Alcohol: Benzyl Alcohol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a distillation head, condenser, and receiving flask, combine benzyl alcohol (10.8 g, 0.1 mol) and this compound (17.4 g, 0.11 mol).

-

Reaction: Heat the mixture in an oil bath at 140 °C.

-

Monitoring: Collect the distilling tert-butanol (b.p. 82-83 °C). The reaction is typically complete within 3 hours.

-

Workup: After cooling to room temperature, the reaction mixture is ready for purification.

-

Purification: Purify the crude product by vacuum distillation to obtain benzyl acetoacetate.

Protocol for Acetoacetylation of a Representative Secondary Alcohol: Cyclohexanol

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a distillation head, condenser, and receiving flask, combine cyclohexanol (10.0 g, 0.1 mol), this compound (17.4 g, 0.11 mol), and 50 mL of xylene.

-

Reaction: Heat the mixture to reflux (approximately 140 °C).

-

Monitoring: Collect the azeotrope of tert-butanol and xylene. The reaction is generally complete within 5 hours.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the xylene by rotary evaporation. The resulting crude cyclohexyl acetoacetate can be purified by vacuum distillation.

Logical Relationship of Key Parameters

The success of the acetoacetylation reaction is dependent on several key parameters that are logically interconnected.

Safety Precautions

-

This compound and many alcohols are flammable. All procedures should be carried out in a well-ventilated fume hood, away from ignition sources.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

The reaction is performed at elevated temperatures. Use appropriate caution when handling hot glassware and heating mantles.

-

Vacuum distillation should be performed with a safety screen.

Conclusion

The acetoacetylation of primary and secondary alcohols using this compound is a robust and efficient method for the synthesis of β-keto esters. The straightforward procedure, coupled with high yields, makes it an attractive methodology for both academic research and industrial applications, particularly in the field of drug development where the synthesis of complex organic molecules is paramount. By carefully controlling the reaction parameters as outlined in these protocols, researchers can reliably produce a wide array of acetoacetate esters for their synthetic needs.

Application Notes: Synthesis of β-Keto Esters Using tert-Butyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

β-Keto esters are pivotal intermediates in organic synthesis, serving as versatile building blocks for a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and pigments.[1][2] Their unique structural motif, characterized by a ketone functionality at the β-position relative to an ester group, allows for a variety of chemical transformations. tert-Butyl acetoacetate (t-BAA) has emerged as a particularly advantageous reagent for the synthesis of other β-keto esters and β-keto amides due to its distinct reactivity profile. The bulky tert-butyl group can be readily removed under acidic conditions, often via decarboxylation of the corresponding β-keto acid, providing a facile route to ketones.[3][4] Furthermore, t-BAA is a stable, commercially available, and relatively inexpensive liquid.[5]

This document provides detailed application notes and protocols for the synthesis of β-keto esters utilizing this compound, focusing on transesterification and acetoacetylation reactions.

Key Advantages of Using this compound

-

Enhanced Reactivity: The reaction of nucleophiles with this compound is often faster than with corresponding methyl or ethyl esters.[5][6]

-

Versatility: It can be used to prepare a wide range of acetoacetates and acetoacetamides from various alcohols and amines.[5][7]

-

Distinct Mechanism: The acetoacetylation mechanism with t-BAA is different from typical transesterification, allowing for selective modifications in complex molecules without altering their backbone.[5][6]

-

Stability: The tert-butyl group offers increased stability compared to smaller alkyl esters.[6]

Synthesis of β-Keto Esters via Transesterification

Transesterification is a widely employed method for converting one ester into another. In the context of β-keto esters, it provides a direct route to novel derivatives from commercially available starting materials like t-BAA.[1][8] This process can be catalyzed by acids, bases, or enzymes.

A general representation of the transesterification of this compound with an alcohol to yield a new β-keto ester and tert-butanol is depicted below.

References

- 1. DSpace [cora.ucc.ie]

- 2. Expedient approach for trans-esterification of β-keto esters under solvent free conditions using silica supported boric acid (SiO2–H3BO3) as a recyclable catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 3. aklectures.com [aklectures.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. The uses of tert-Butyl acetoacetate_Chemicalbook [chemicalbook.com]

- 6. This compound | High-Purity Reagent for Synthesis [benchchem.com]

- 7. lookchem.com [lookchem.com]

- 8. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]

Application Notes and Protocols for the Enantioselective Reduction of tert-Butyl Acetoacetate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective reduction of tert-butyl acetoacetate to (S)-tert-butyl 3-hydroxybutanoate, a valuable chiral building block in the synthesis of various pharmaceuticals. Both biocatalytic and chemocatalytic methods are presented, offering flexibility in terms of laboratory setup, cost, and desired optical purity.

Introduction

The enantioselective reduction of β-keto esters is a fundamental transformation in organic synthesis, providing access to optically active β-hydroxy esters. (S)-tert-butyl 3-hydroxybutanoate is a key intermediate in the synthesis of numerous complex molecules, including pharmaceuticals and natural products. This application note details two highly effective methods for its preparation: a biocatalytic reduction using Saccharomyces cerevisiae (baker's yeast) and the Noyori asymmetric hydrogenation, a highly efficient chemocatalytic route.

Data Presentation: Comparison of Methods

The following table summarizes the quantitative data for the different enantioselective reduction methods of this compound.

| Method | Catalyst | Co-substrate/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | e.e. (%) | Configuration |

| Biocatalytic | Saccharomyces cerevisiae B5 | Glucose | Water/Chloroform | 30 | 60 | up to 100 | >99 | S |

| Biocatalytic | Baker's Yeast | Sucrose | Light Petroleum/Water | RT | 24 | 68 | 98 | S[1] |

| Chemocatalytic | Ru-BINAP Complex | H₂ | Ethanol | 30 | 144 | High | >99 | R or S |

Experimental Protocols

Protocol 1: Biocatalytic Reduction using Saccharomyces cerevisiae (Baker's Yeast)

This protocol is adapted from established procedures for the yeast-mediated reduction of β-keto esters and incorporates specific conditions for this compound.

Materials:

-

This compound

-

Saccharomyces cerevisiae (active dry baker's yeast)

-

Sucrose

-

Tap water

-

Diatomaceous earth (Celite®)

-

Ethyl acetate

-

Anhydrous magnesium sulfate or sodium sulfate

-

Standard laboratory glassware

-

Magnetic stirrer or orbital shaker

-

Filtration apparatus

Procedure:

-

Yeast Activation: In a suitably sized Erlenmeyer flask, dissolve 150 g of sucrose in 800 mL of tap water pre-warmed to approximately 35-40°C.

-

Add 100 g of active dry baker's yeast to the sucrose solution.

-

Stir the mixture gently for 30-60 minutes at room temperature to activate the yeast. Fermentation should be evident by the evolution of carbon dioxide.

-

Substrate Addition: Add 10.0 g of this compound to the fermenting yeast suspension.

-

Reaction: Stopper the flask with a cotton plug or a fermentation lock to allow CO₂ to escape while preventing contamination. Stir the reaction mixture vigorously at room temperature (or in a constant temperature shaker at 30°C) for 48-72 hours.

-

Work-up:

-

Add approximately 40 g of diatomaceous earth (Celite®) to the reaction mixture and stir for 10 minutes to aid in the filtration of the yeast cells.

-

Filter the mixture through a pad of Celite® in a Büchner funnel. Wash the filter cake with 100 mL of water, followed by 100 mL of ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 150 mL).

-

Combine the organic extracts and wash with brine (1 x 100 mL).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

-

Purification: The crude (S)-tert-butyl 3-hydroxybutanoate can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) or by distillation under reduced pressure to yield the pure product.

Protocol 2: Noyori Asymmetric Hydrogenation (General Procedure)

The Noyori asymmetric hydrogenation provides a highly efficient and selective method for the reduction of β-keto esters.[2][3] This protocol outlines the general steps, which should be performed by personnel experienced in handling air-sensitive reagents and high-pressure equipment.

Materials:

-

This compound

-

[RuCl₂((R)-BINAP)] or [RuCl₂((S)-BINAP)] catalyst

-

Anhydrous, degassed ethanol

-

High-pressure hydrogenation vessel (autoclave)

-

Inert gas (Argon or Nitrogen) supply

-

Hydrogen gas (high purity)

Procedure:

-

Catalyst Preparation (if not commercially available): The Ru-BINAP catalyst can be prepared in situ or used as a pre-formed complex. Detailed preparations are available in the literature.[4]

-

Reaction Setup:

-

In an inert atmosphere (glovebox), charge a glass liner for the autoclave with the Ru-BINAP catalyst (e.g., 0.01 - 0.1 mol%).

-

Add anhydrous, degassed ethanol.

-

Add this compound.

-

-

Hydrogenation:

-

Seal the glass liner inside the autoclave.

-

Purge the autoclave several times with hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 4-100 atm).

-

Stir the reaction mixture at the desired temperature (e.g., 25-80°C) until the reaction is complete (monitor by TLC, GC, or HPLC).

-

-

Work-up:

-

Carefully vent the hydrogen gas from the autoclave.

-

Purge the vessel with an inert gas.

-

Remove the reaction mixture and concentrate the solvent under reduced pressure.

-

-

Purification: The product can be purified by silica gel column chromatography or distillation.

Visualizations

Caption: Experimental workflows for the enantioselective reduction of this compound.

Caption: Generalized pathway for the enantioselective reduction of this compound.

References

Application Notes and Protocols: Tert-butyl Acetoacetate in Pharmaceutical Intermediate Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tert-butyl acetoacetate (t-BAA) as a versatile building block in the synthesis of key pharmaceutical intermediates. Detailed protocols for prominent reactions, quantitative data summaries, and visualizations of experimental workflows and relevant biological pathways are presented to facilitate research and development in medicinal chemistry.

Introduction

This compound is a valuable β-ketoester that serves as a crucial precursor in the synthesis of a wide array of biologically active molecules.[1] Its tert-butyl group provides steric hindrance, which can enhance molecular stability and influence reaction pathways, making it a favored reagent in complex organic syntheses.[1][2] This document details its application in the synthesis of dihydropyrimidinones via the Biginelli reaction, dihydropyridines through the Hantzsch synthesis, the chiral building block (S)-tert-butyl 3-hydroxybutyrate, and benzothiazole derivatives, all of which are significant scaffolds in pharmaceutical drug discovery.